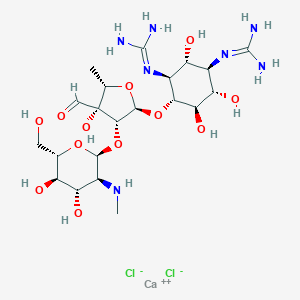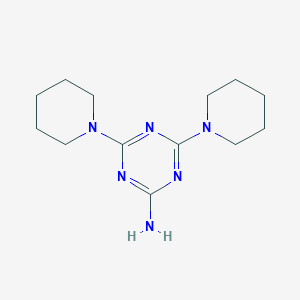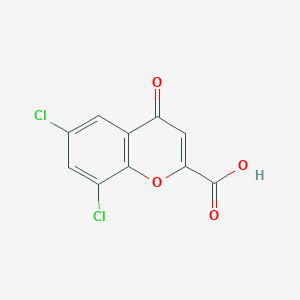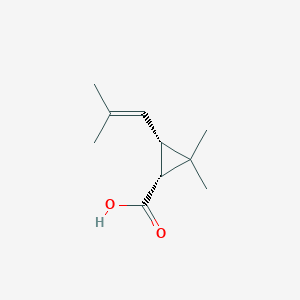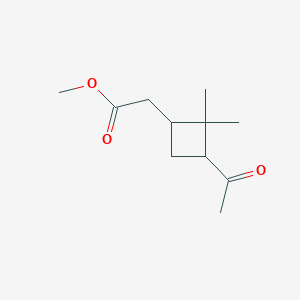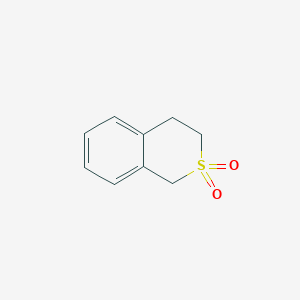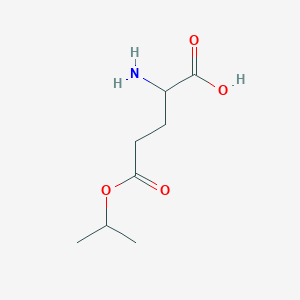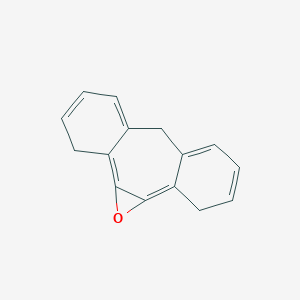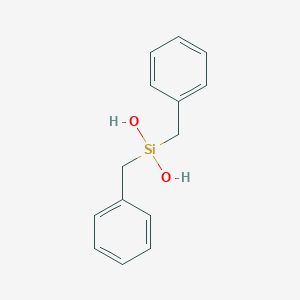
Dibenzylsilanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzylsilanediol is a chemical compound that is widely used in scientific research. It is a silane derivative that contains two benzyl groups attached to a silicon atom. This compound has a wide range of applications in various fields of science, including chemistry, biochemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
Dibenzylsilanediol has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of silicon-containing compounds. It is also used in the development of new materials, such as polymers and ceramics. In addition, dibenzylsilanediol is used in biochemistry research as a tool for studying the interactions between proteins and other biomolecules.
Wirkmechanismus
The mechanism of action of dibenzylsilanediol is not fully understood. However, it is believed that this compound interacts with various biomolecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. This interaction can lead to changes in the structure and function of these biomolecules, which can be studied using various techniques, such as X-ray crystallography and NMR spectroscopy.
Biochemische Und Physiologische Effekte
Dibenzylsilanediol has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to have antioxidant activity, which can help protect cells from oxidative damage. In addition, dibenzylsilanediol has been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
Dibenzylsilanediol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also relatively non-toxic, which makes it safe to handle in the lab. However, there are also some limitations to using dibenzylsilanediol in lab experiments. For example, it can be difficult to dissolve in certain solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on dibenzylsilanediol. One area of research is the development of new synthetic methods for this compound. Another area of research is the study of its interactions with various biomolecules, which can lead to the development of new drugs and therapies. In addition, there is a need for more research on the toxicity and safety of dibenzylsilanediol, particularly in vivo studies. Overall, dibenzylsilanediol is a promising compound that has many potential applications in various fields of science.
Synthesemethoden
Dibenzylsilanediol can be synthesized using various methods, including the reaction of benzyl alcohol with chlorosilanes or the reaction of benzyl chloride with silanols. The most common method of synthesis involves the reaction of benzyl chloride with sodium silanolate in the presence of a catalyst. The resulting compound is then purified using various techniques, such as distillation or chromatography.
Eigenschaften
CAS-Nummer |
18407-28-8 |
|---|---|
Produktname |
Dibenzylsilanediol |
Molekularformel |
C14H16O2Si |
Molekulargewicht |
244.36 g/mol |
IUPAC-Name |
dibenzyl(dihydroxy)silane |
InChI |
InChI=1S/C14H16O2Si/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI-Schlüssel |
IYFJDHOBSYWLAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



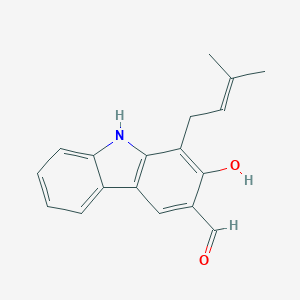
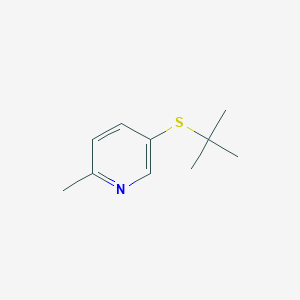
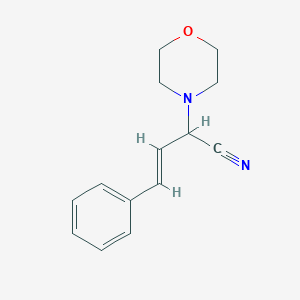
![Adouetine Z amidosulfonate [French]](/img/structure/B100901.png)
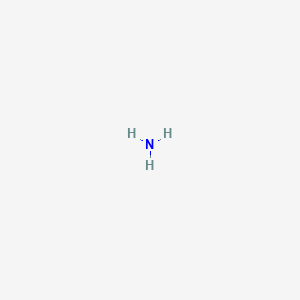
![4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B100903.png)
